molecular formula C9H8ClF3 B14848006 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene

Cat. No.: B14848006
M. Wt: 208.61 g/mol
InChI Key: KPKNPYJUGDIRAU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2-(2,2,2-trifluoroethyl)benzene
  • 1-(Chloromethyl)-3-(2,2,2-trifluoroethyl)benzene
  • 1-(Chloromethyl)-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

This compound is unique due to the specific positioning of its substituents on the benzene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

Molecular Formula

C9H8ClF3

Molecular Weight

208.61 g/mol

IUPAC Name

1-(chloromethyl)-4-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C9H8ClF3/c10-6-8-3-1-7(2-4-8)5-9(11,12)13/h1-4H,5-6H2

InChI Key

KPKNPYJUGDIRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CCl

Origin of Product

United States

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